molecular formula C3H7I B3044138 1-Iodopropane-2,2-D2 CAS No. 25493-15-6

1-Iodopropane-2,2-D2

Cat. No. B3044138
CAS RN: 25493-15-6
M. Wt: 172 g/mol
InChI Key: PVWOIHVRPOBWPI-CBTSVUPCSA-N
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Description

1-Iodopropane-2,2-D2, also known as 2,2-Dimethyl-1-iodopropane or Neopentyl iodide, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.05 .


Synthesis Analysis

1-Iodopropane-2,2-D2 can be synthesized and is often stabilized with copper . The compound has an isotopic enrichment of 98 atom % D and a molecular weight of 172.01 .


Molecular Structure Analysis

The molecular structure of 1-Iodopropane-2,2-D2 consists of a carbon chain with an iodine atom attached . The exact mass of the molecule is 171.97180 g/mol .


Chemical Reactions Analysis

The reaction of 1-Iodopropane-2,2-D2 with other compounds can be slow due to its insolubility in certain solutions . For example, propene is insoluble in hydroiodic acid, making the reaction very slow .


Physical And Chemical Properties Analysis

1-Iodopropane-2,2-D2 has a molecular weight of 172.00 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 1 and an exact mass of 171.97180 g/mol .

Scientific Research Applications

Spectroscopic Studies

1-Iodopropane-2,2-D2 has been extensively studied in spectroscopy. One-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes using vacuum ultraviolet radiation provided insights into ionization energies and dissociation behaviors of these compounds (Park, Kim, & Kim, 2001). Similarly, vibration spectra and rotational isomerism of 1-iodopropane were studied, enhancing understanding of molecular structures and energetic states (Ogawa et al., 1978).

Photodissociation Dynamics

Research on photodissociation dynamics of 1-iodopropane revealed important information about molecular behavior under specific conditions. The photodissociation of 1-iodopropane and 2-iodopropane using vacuum ultraviolet photoionization showed significant differences in product formation and provided insights into the dissociation mechanisms of these compounds (Todt et al., 2020).

Surface Chemistry and Bonding

The interaction of 1-iodopropane with surfaces like copper(110) revealed critical information about molecular adsorption and thermal decomposition. This study contributes to understanding surface chemistry and molecular reactions on metal surfaces (Jenks et al., 1993).

Molecular Structure and Isomerism

Investigations into the molecular structure of 1-iodopropane, including its conformation and quadrupole coupling constants, have been significant. Studies using microwave spectroscopy and other techniques have provided detailed insights into the molecular structure and behavior of different isomers (Niide, Ohkoshi, & Takano, 1987).

Chemical Reaction Mechanisms

Understanding the mechanisms of chemical reactions involving 1-iodopropane has been a focus of research. For instance, the study of the interaction between 1-iodopropane-2-one and 1,2,3-benzotriazole provided insights into the formation mechanisms of complex organic compounds (Shagun, Dorofeev, & Shagun, 2013).

Safety and Hazards

1-Iodopropane-2,2-D2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

While specific future directions for 1-Iodopropane-2,2-D2 are not mentioned in the search results, it’s worth noting that alkynes, which can be synthesized from dihaloalkanes, have been found to have antibacterial, antiparasitic, and antifungal properties . This suggests potential future research directions in these areas.

properties

IUPAC Name

2,2-dideuterio-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodopropane-2,2-D2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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